Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclopentane derivative featuring a trifluoromethyl-substituted phenyl group at the 3-position and a methyl ester at the 1-position of the bicyclo[1.1.1]pentane scaffold. This compound is of significant interest in medicinal chemistry due to the unique steric and electronic properties imparted by the bicyclo[1.1.1]pentane (BCP) core, which serves as a bioisostere for para-substituted benzene rings or alkynes in drug design . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in optimizing pharmacokinetic profiles .
Properties
IUPAC Name |
methyl 3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O2/c1-19-11(18)13-6-12(7-13,8-13)9-2-4-10(5-3-9)14(15,16)17/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHFNAYZZNWMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the formation of the bicyclo[1.1.1]pentane core through carbene insertion into the central bond of a bicyclo[1.1.0]butane or via radical or nucleophilic addition across a [1.1.1]propellane . The key steps include:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through carbene insertion or radical/nucleophilic addition.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C14H13F3O2
- Molecular Weight: Approximately 284.25 g/mol
Structural Characteristics
The compound features a bicyclic structure with a trifluoromethyl group, which contributes to its distinctive chemical reactivity and biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological systems.
Medicinal Chemistry
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in various biological activities:
- Anticancer Activity: Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
- Anti-inflammatory Effects: Research indicates that related compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Study: Anticancer Properties
A study assessed the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Induction of apoptosis |
| HeLa | 5.0 | Cell cycle arrest |
| A549 | 6.2 | Inhibition of kinase activity |
Materials Science
The compound's unique properties make it suitable for use in developing advanced materials:
- Polymer Additives: Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Fluorinated Materials: The trifluoromethyl group imparts hydrophobic characteristics, making it valuable in coatings and surface treatments.
Agrochemicals
Research has explored the potential use of this compound in agrochemical formulations:
- Pesticide Development: Its structural features may contribute to the efficacy of new pesticide formulations targeting specific pests while minimizing environmental impact.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation; induces apoptosis |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Enzyme Inhibition | Potential inhibition of key kinases involved in cancer |
Mechanism of Action
The mechanism of action of methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of these targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can improve the compound’s selectivity and potency .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related BCP derivatives (Table 1):
Key Observations :
- Trifluoromethyl vs. Chloro/Cyano: The trifluoromethyl group confers higher electron-withdrawing effects and lipophilicity compared to chloro or cyano substituents, influencing receptor binding and metabolic stability .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves cell permeability compared to the carboxylic acid derivative, which is more polar and prone to ionization at physiological pH .
Physicochemical Properties
- Boiling Point : The trifluoromethyl analog is predicted to have a higher boiling point (~300°C) compared to the chloro derivative (300.9°C) due to increased molecular weight and polarity .
- Density : The chloro derivative has a density of 1.368 g/cm³, while the trifluoromethyl analog is estimated to be higher (~1.45 g/cm³) due to fluorine's atomic mass .
Biological Activity
Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate, with the CAS number 2074610-52-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, focusing on various studies and findings related to this compound.
- Molecular Formula: C14H13F3O2
- Molecular Weight: 270.25 g/mol
- SMILES Representation: COC(=O)C12CC(C1)(C2)c1ccc(cc1)C(F)(F)F
The bicyclo[1.1.1]pentane (BCP) structure serves as a non-classical bioisostere of the phenyl ring, which can enhance metabolic stability and reduce toxicity compared to traditional phenyl-containing compounds. This unique structure allows for improved interactions with biological targets while minimizing adverse metabolic pathways .
1. Inhibition of Indoleamine-2,3-dioxygenase 1 (IDO1)
Recent studies have highlighted the activity of bicyclo[1.1.1]pentane derivatives, including this compound, as potent inhibitors of IDO1, an enzyme implicated in immune regulation and cancer progression.
- Potency: The compound exhibited significant potency in cellular assays with an IC50 value in the nanomolar range (HeLa cells IC50: 3.1 nM) and demonstrated favorable pharmacokinetic properties .
- Selectivity: It showed good selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), indicating its potential for therapeutic applications in immunotherapy .
2. Anti-inflammatory Effects
The compound's structural characteristics allow it to modulate inflammatory responses effectively:
- Mechanism: In vitro studies revealed that BCP-containing compounds significantly attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, leading to reduced release of pro-inflammatory cytokines such as TNFα and MCP1 .
- Therapeutic Implications: These findings suggest that this compound could be developed as a novel anti-inflammatory agent .
Case Study 1: IDO1 Inhibition
A study published in July 2020 reported on a series of BCP derivatives, including this compound, demonstrating their role as IDO1 inhibitors with enhanced oral bioavailability and reduced metabolic instability compared to previous candidates .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on inflammatory pathways, BCP derivatives were shown to modulate cytokine release effectively, providing insights into their potential use in treating chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
